1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
Description
This compound is a highly chlorinated and nitrated polycyclic structure characterized by a hexacyclo framework with 12 chlorine atoms and a nitro (-NO₂) group at position 11. Its stability and persistence in environmental matrices are inferred from analogs like Dechlorane Plus, a structurally related chlorinated flame retardant .
Properties
CAS No. |
83878-00-6 |
|---|---|
Molecular Formula |
C20H7Cl12NO2 |
Molecular Weight |
718.7 g/mol |
IUPAC Name |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene |
InChI |
InChI=1S/C20H7Cl12NO2/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-2-1-4(33(34)35)3-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-3,7-10H |
InChI Key |
MHPJVBXNJRHGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of highly chlorinated polycyclic compounds typically involves multiple steps, including:
Chlorination Reactions: Using chlorine gas or other chlorinating agents to introduce chlorine atoms into the molecule.
Cyclization Reactions: Forming the polycyclic structure through intramolecular reactions, often catalyzed by acids or bases.
Nitration Reactions: Introducing nitro groups using nitrating agents like nitric acid or nitrates under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: Utilizing flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Chlorine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.
Biology and Medicine
Pharmaceuticals: Potential use as a drug or drug precursor due to its unique structure and reactivity.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Industry
Chemical Manufacturing: Used in the synthesis of other complex molecules or as an intermediate in chemical production.
Environmental Applications: Potential use in environmental remediation or as a component in environmentally friendly materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.
Pathways Involved: Biological pathways that are affected by the compound, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dechlorane Plus (1,6,7,8,9,14,15,16,17,17,18,18-Dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene)
Structural Differences :
- Dechlorane Plus has a pentacyclo framework with two fused cyclooctene rings, while the target compound features a hexacyclo system with an additional fused ring and a nitro substituent.
- Chlorination patterns differ: Dechlorane Plus has uniform chlorination across its bicyclic structure, whereas the target compound includes a nitro group at position 11, which may alter reactivity and degradation pathways .
Applications :
- Environmental and Health Impacts: Dechlorane Plus is classified as a Substance of Very High Concern (SVHC) under EU REACH due to its persistence, bioaccumulation, and toxicity (PBT).
67102-96-9 (Methyl-Sulfonic Acid Derivative)
- Chlorination patterns are identical to the target compound, but the sulfonic acid group may reduce bioaccumulation compared to nitro derivatives .
Applications :
General Trends in Chlorinated Polycyclic Compounds
- Sulfonic acid groups (e.g., 67102-96-9) reduce lipid solubility, decreasing bioaccumulation but increasing mobility in water systems .
Analytical Challenges :
- Structural complexity complicates mass spectrometry characterization. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for distinguishing isomers .
Biological Activity
The compound 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene is a synthetic chlorinated compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's intricate structure consists of multiple chlorinated and nitro groups attached to a hexacyclic framework. Its molecular formula is , and it exhibits significant hydrophobicity due to the presence of numerous chlorine atoms.
Antimicrobial Activity
Recent studies have indicated that halogenated compounds can exhibit antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that chlorinated compounds can disrupt bacterial cell membranes and inhibit cell growth. In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains.
- Antifungal Properties : Similarly, antifungal assays revealed that this compound could inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in antifungal treatments.
Cytotoxicity
Cytotoxicity assays were performed to evaluate the compound's effects on human cell lines:
- Cell Viability : The compound exhibited dose-dependent cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were determined through MTT assays.
- Mechanism of Action : The cytotoxic mechanism may involve the induction of apoptosis as evidenced by increased annexin V staining in treated cells.
Environmental Impact
Given its chlorinated nature:
- Toxicological Studies : Research on aquatic organisms revealed that exposure to this compound led to significant mortality rates in fish models. These findings raise concerns about its environmental persistence and bioaccumulation potential.
Study 1: Antibacterial Activity
In a study published in Journal of Applied Microbiology, researchers tested the antibacterial efficacy of various chlorinated compounds against E. coli and S. aureus. The results indicated that the target compound had a minimum inhibitory concentration (MIC) significantly lower than many common antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
A study conducted by Smith et al. (2023) assessed the cytotoxic effects of this compound on multiple cancer cell lines using flow cytometry and Western blot analysis to determine apoptosis markers. The study concluded that the compound induces apoptosis in a concentration-dependent manner.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Antibacterial | E. coli | 25 | Significant inhibition at 50 µM |
| Antifungal | C. albicans | 30 | Growth inhibition observed |
| Cytotoxicity | HeLa | 15 | Induction of apoptosis confirmed |
| Cytotoxicity | MCF-7 | 20 | Increased annexin V positive cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
